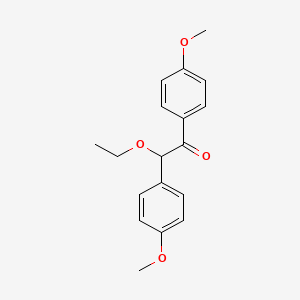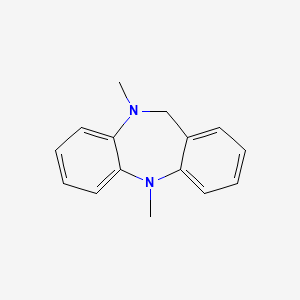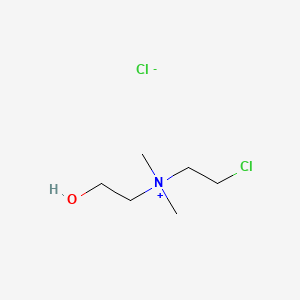
Pht-lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pht-lys-OH, also known as phthaloyl-lysine, is a compound where the amino acid lysine is protected by a phthaloyl group. This protection is crucial in peptide synthesis to prevent unwanted reactions at the amino group of lysine. The phthaloyl group is stable under various conditions, making it a popular choice for protecting amino acids during complex synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phthaloyl-lysine typically involves the reaction of lysine with phthalic anhydride. This reaction is carried out under dehydrative conditions, often at elevated temperatures. The phthalic anhydride reacts with the amino group of lysine to form the phthaloyl-protected lysine .
Industrial Production Methods
In industrial settings, the production of phthaloyl-lysine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where lysine and phthalic anhydride are combined under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Phthaloyl-lysine undergoes various chemical reactions, including:
Hydrolysis: The phthaloyl group can be removed under acidic or basic conditions to regenerate free lysine.
Substitution: The phthaloyl group can be substituted by other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Using hydrochloric acid or trifluoroacetic acid to remove the phthaloyl group.
Basic Hydrolysis: Using sodium hydroxide or ammonia for deprotection.
Major Products Formed
The primary product formed from the hydrolysis of phthaloyl-lysine is free lysine. Other products depend on the specific substitution reactions carried out.
Aplicaciones Científicas De Investigación
Phthaloyl-lysine is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected form of lysine, it is used in the synthesis of peptides to prevent unwanted side reactions.
Bioconjugation: Used in the preparation of peptide and protein conjugates for various biomedical applications.
Drug Delivery: Incorporated into peptide-based hydrogels for controlled drug release.
Mecanismo De Acción
The primary function of phthaloyl-lysine is to protect the amino group of lysine during synthetic processes. The phthaloyl group is stable under various conditions, preventing unwanted reactions. Upon completion of the synthesis, the phthaloyl group can be removed to regenerate free lysine, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cbz-lysine: Lysine protected by a benzyloxycarbonyl group.
Fmoc-lysine: Lysine protected by a fluorenylmethyloxycarbonyl group.
Boc-lysine: Lysine protected by a tert-butoxycarbonyl group.
Uniqueness
Phthaloyl-lysine is unique due to its stability under catalytic hydrogenolysis, HBr/HOAc treatment, and Na/NH3 reduction, but it is not stable under basic conditions. This makes it particularly useful in synthetic processes where these conditions are required.
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H16N2O4/c15-8-4-3-7-11(14(19)20)16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20)/t11-/m0/s1 |
Clave InChI |
SDRCIRRZUWHXAV-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCCCN)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)


![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)




![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)



![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)
